1-Boc-4-(((3-Aminopyridin-2-yl)oxy)methyl)piperidine
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Overview
Description
1-Boc-4-(((3-Aminopyridin-2-yl)oxy)methyl)piperidine is a chemical compound with the molecular formula C16H26N3O3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-(((3-Aminopyridin-2-yl)oxy)methyl)piperidine typically involves multiple steps One common method starts with the protection of the piperidine nitrogen using a Boc groupThe reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Boc-4-(((3-Aminopyridin-2-yl)oxy)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
1-Boc-4-(((3-Aminopyridin-2-yl)oxy)methyl)piperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Boc-4-(((3-Aminopyridin-2-yl)oxy)methyl)piperidine involves its interaction with specific molecular targets. The Boc group provides stability and protection during chemical reactions, while the aminopyridinyl moiety can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-anilinopiperidine: Used as an intermediate in the synthesis of fentanyl and related derivatives.
1-Boc-4-piperidone: A precursor in the synthesis of synthetic drugs and selective ligands.
1-Boc-3-aminopyrrolidine: Utilized in the synthesis of various pharmaceuticals.
Uniqueness
1-Boc-4-(((3-Aminopyridin-2-yl)oxy)methyl)piperidine is unique due to its combination of a Boc-protected piperidine ring and an aminopyridinyl moiety. This structure provides a balance of stability and reactivity, making it a versatile intermediate in chemical synthesis and a valuable tool in scientific research .
Properties
IUPAC Name |
tert-butyl 4-[(3-aminopyridin-2-yl)oxymethyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-16(2,3)22-15(20)19-9-6-12(7-10-19)11-21-14-13(17)5-4-8-18-14/h4-5,8,12H,6-7,9-11,17H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INULZHXUJBVTMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=CC=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693181 |
Source
|
Record name | tert-Butyl 4-{[(3-aminopyridin-2-yl)oxy]methyl}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286274-50-7 |
Source
|
Record name | 1-Piperidinecarboxylic acid, 4-[[(3-amino-2-pyridinyl)oxy]methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286274-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-{[(3-aminopyridin-2-yl)oxy]methyl}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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